molecular formula C39H72O5 B12498475 1-Hydroxy-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate

1-Hydroxy-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate

Cat. No.: B12498475
M. Wt: 621.0 g/mol
InChI Key: AFSHUZFNMVJNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-sn-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with oleic acid under mild conditions, which is more environmentally friendly and can achieve higher selectivity .

Comparison with Similar Compounds

Uniqueness: 1,2-Dioleoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its role in lipid signaling and metabolism. Its ability to activate PKC and its involvement in various cellular processes make it a valuable compound in scientific research .

Properties

Molecular Formula

C39H72O5

Molecular Weight

621.0 g/mol

IUPAC Name

(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate

InChI

InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3

InChI Key

AFSHUZFNMVJNKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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